molecular formula C28H41N3O3 B12420108 Oxethazaine-d6

Oxethazaine-d6

Katalognummer: B12420108
Molekulargewicht: 473.7 g/mol
InChI-Schlüssel: FTLDJPRFCGDUFH-SCPKHUGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxethazaine-d6 is a deuterated form of oxethazaine, a potent local anesthetic. It is primarily used in scientific research to study the pharmacokinetics and metabolism of oxethazaine. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxethazaine-d6 involves the incorporation of deuterium atoms into the oxethazaine molecule. One common method is the hydrogen-deuterium exchange reaction, where oxethazaine is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxethazaine-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxethazaine oxides, while reduction may produce reduced oxethazaine derivatives.

Wissenschaftliche Forschungsanwendungen

Oxethazaine-d6 has several scientific research applications:

    Chemistry: Used as an internal standard in mass spectrometry to study the pharmacokinetics and metabolism of oxethazaine.

    Biology: Employed in studies to understand the biological effects and interactions of oxethazaine.

    Medicine: Used in research to develop new anesthetic formulations and understand the mechanism of action of oxethazaine.

    Industry: Applied in the development of analytical methods for quality control and assurance in pharmaceutical production.

Wirkmechanismus

Oxethazaine-d6 exerts its effects by inhibiting gastric acid secretion and providing local anesthesia. It achieves this by suppressing gastrin secretion and exerting a local anesthetic effect on the gastric mucosa. The compound’s effectiveness in acidic environments is due to its weak base nature, which remains non-ionized at low pH levels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxethazaine: The non-deuterated form of oxethazaine-d6, used as a local anesthetic.

    Lidocaine: Another local anesthetic with similar applications but different chemical structure.

    Bupivacaine: A long-acting local anesthetic used in surgical procedures.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry as an internal standard. This property allows for more accurate and precise measurements in pharmacokinetic studies.

Biologische Aktivität

Oxethazaine-d6, a deuterium-labeled derivative of oxethazaine, is an acid-resistant, orally active analgesic agent primarily used for pain relief in conditions such as peptic ulcer disease and esophagitis. This compound has garnered attention due to its unique pharmacokinetic properties attributed to deuteration, which can influence drug metabolism and efficacy.

Property Value
CAS Number 1346603-51-7
Molecular Formula C28_{28}H35_{35}D6_{6}N3_{3}O3_{3}
Molecular Weight 473.68 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available

Oxethazaine functions primarily as a local anesthetic by blocking sodium channels, which inhibits the initiation and conduction of nerve impulses. This mechanism is crucial in alleviating pain associated with gastrointestinal disorders. The presence of deuterium in this compound may alter its interaction with metabolic enzymes, potentially leading to enhanced therapeutic effects or reduced side effects compared to its non-deuterated counterpart .

Pharmacokinetics

Research indicates that the incorporation of deuterium can modify the pharmacokinetic profile of drugs. In the case of this compound, studies suggest that it may exhibit altered absorption rates and half-lives due to changes in metabolic pathways. Deuterated compounds often show increased stability against metabolic degradation, which can enhance their bioavailability and prolong their action in the body .

Inhibitory Effects on Drug Metabolism

A significant study explored the inhibitory effects of oxethazaine on cytochrome P450 enzymes, particularly CYP3A4, which is crucial for the metabolism of many drugs. The findings demonstrated that oxethazaine could inhibit midazolam metabolism in rats, suggesting potential drug-drug interactions when co-administered with other medications metabolized by CYP3A4 . This inhibition could lead to increased plasma concentrations of co-administered drugs, necessitating careful monitoring and dosage adjustments.

Case Studies

  • Inhibitory Effect on Midazolam Metabolism : A study conducted on rats showed that oxethazaine significantly inhibited the metabolism of midazolam, a common sedative. This effect raises concerns about possible interactions when used with other CYP3A4 substrates .
  • Impact on Gastrointestinal Drug Metabolism : Another investigation assessed the inhibitory effects of various gastrointestinal drugs, including oxethazaine, on CYP activities in human liver microsomes. The results indicated that oxethazaine had notable inhibitory effects, highlighting its potential impact on drug metabolism in clinical settings .

Research Findings

Recent research has focused on the implications of using deuterated compounds like this compound in drug development:

  • Enhanced Stability : Deuterated analogs often exhibit improved metabolic stability, which can lead to prolonged therapeutic effects and reduced dosing frequency.
  • Altered Pharmacodynamics : The presence of deuterium may influence receptor binding characteristics and overall efficacy.

Eigenschaften

Molekularformel

C28H41N3O3

Molekulargewicht

473.7 g/mol

IUPAC-Name

2-[2-hydroxyethyl-[2-[(2-methyl-1-phenylpropan-2-yl)-(trideuteriomethyl)amino]-2-oxoethyl]amino]-N-(2-methyl-1-phenylpropan-2-yl)-N-(trideuteriomethyl)acetamide

InChI

InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3/i5D3,6D3

InChI-Schlüssel

FTLDJPRFCGDUFH-SCPKHUGHSA-N

Isomerische SMILES

[2H]C([2H])([2H])N(C(=O)CN(CCO)CC(=O)N(C([2H])([2H])[2H])C(C)(C)CC1=CC=CC=C1)C(C)(C)CC2=CC=CC=C2

Kanonische SMILES

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.